1-Methyl-1-oxo-3H-1,2-benzothiazol-5-ol
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Overview
Description
1-Methyl-1-oxo-3H-1,2-benzothiazol-5-ol is a heterocyclic compound that features a benzothiazole ring system Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various targets, such as carbonic anhydrase 2 .
Mode of Action
It’s worth noting that similar compounds have been found to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Biochemical Pathways
Related compounds have been found to influence a variety of pathways, including the cyclo-oxygenase and 5-lipoxygenase pathways .
Result of Action
Related compounds have been found to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Action Environment
It’s worth noting that similar compounds have been found to exhibit significant activity in various environments .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-1-oxo-3H-1,2-benzothiazol-5-ol can be synthesized through several methods. One common approach involves the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization. This reaction typically requires an oxidizing agent such as N-chlorosuccinimide (NCS) and a catalyst like azobisisobutyronitrile (AIBN) under controlled conditions .
Industrial Production Methods: Industrial production of benzothiazole derivatives often employs green chemistry principles. For instance, the condensation of 2-aminobenzenethiol with aromatic acid chlorides in the presence of ionic liquids has been reported as an efficient and environmentally friendly method .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-1-oxo-3H-1,2-benzothiazol-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the benzothiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids (e.g., AlCl₃) and solvents such as dichloromethane (DCM).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole ring .
Scientific Research Applications
1-Methyl-1-oxo-3H-1,2-benzothiazol-5-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits antimicrobial and anticancer properties, making it a candidate for drug development.
Medicine: Its derivatives are explored for their potential as therapeutic agents in treating various diseases.
Comparison with Similar Compounds
Benzothiazole: The parent compound of 1-Methyl-1-oxo-3H-1,2-benzothiazol-5-ol, known for its broad range of biological activities.
2-Aminobenzothiazole: A precursor in the synthesis of various benzothiazole derivatives.
Benzoxazole: A structurally similar compound with a benzene ring fused to an oxazole ring, also exhibiting diverse biological activities.
Uniqueness: this compound stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.
Properties
IUPAC Name |
1-methyl-1-oxo-3H-1,2-benzothiazol-5-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2S/c1-12(11)8-3-2-7(10)4-6(8)5-9-12/h2-4,10H,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRRHQGVMXNEDMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS1(=NCC2=C1C=CC(=C2)O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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